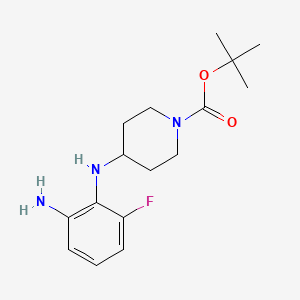

tert-Butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate

Description

Evolution of Piperidine-1-Carboxylate Derivatives in Medicinal Chemistry

Piperidine-1-carboxylate derivatives have undergone significant structural optimization since their initial exploration in the mid-20th century. Early work focused on simple esters, but the introduction of the tert-butoxycarbonyl (Boc) group revolutionized their stability and synthetic versatility. The Boc group’s orthogonal protection strategy, first popularized in peptide synthesis, was adapted for piperidine derivatives to prevent undesired side reactions during multi-step syntheses.

A pivotal advancement emerged with the integration of aromatic amines into the piperidine scaffold. For instance, Lin et al. demonstrated that appending succinyl or isopropyl esters to ursolic acid’s C-3/C-28 positions enhanced anticancer activity by improving cell permeability and inducing reactive oxygen species (ROS)-mediated apoptosis. Similarly, the incorporation of fluorinated aryl groups, as seen in tert-butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate, leverages fluorine’s electronegativity to optimize target binding and metabolic stability.

Table 1: Selected Piperidine-1-Carboxylate Derivatives and Their Biological Activities

Discovery and Development Timeline

The synthesis of this compound is rooted in iterative improvements to piperidine functionalization. Key milestones include:

- 2015: Lin et al. reported ursolic acid derivatives with C-28 piperazine moieties, highlighting the role of nitrogen-containing heterocycles in enhancing anticancer activity.

- 2017: A patent by Yang et al. detailed a two-step synthesis of 4-Boc-aminopiperidine using N-benzyl-4-piperidone, orthoformate, and tert-butyl carbamate, achieving yields >90% via Pd/C hydrogenation.

- 2020: Advances in Suzuki-Miyaura coupling enabled the introduction of fluorinated aryl groups to Boc-protected piperidines, as demonstrated in the synthesis of tert-butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate.

Position Within the Broader N-Boc Protected Piperidine Research Landscape

N-Boc piperidines occupy a central role in medicinal chemistry due to their balance of stability and reactivity. The tert-butyl group shields the piperidine nitrogen from unwanted protonation or alkylation, while remaining cleavable under mild acidic conditions. This duality is exemplified in the synthesis of 4-Boc-aminopiperidine, a precursor to muscarinic M3 receptor antagonists used in treating chronic obstructive pulmonary disease (COPD) and overactive bladder.

Comparative studies reveal that 4-substituted Boc-piperidines, such as this compound, exhibit superior binding affinity over their 2- or 3-substituted analogs. This preference stems from the equatorial orientation of the C-4 substituent, which minimizes steric clashes with target proteins.

Significance in Drug Discovery and Development Research

The compound’s significance lies in its modular design, which permits rapid analog generation for SAR studies. For example:

- Fluorine’s Role: The 6-fluoro substituent on the aniline ring enhances lipophilicity and π-stacking interactions with hydrophobic binding pockets, as observed in kinase inhibitors.

- Boc Group Utility: During lead optimization, the Boc group facilitates sequential functionalization of the piperidine nitrogen, enabling the introduction of sulfonamides, carbamates, or heteroaryl groups without side reactions.

Current research prioritizes hybrid molecules combining Boc-piperidine scaffolds with bioactive motifs like furoxan (NO donors) or α,β-unsaturated ketones (Michael acceptors). These hybrids exploit synergistic mechanisms, such as simultaneous tubulin inhibition and nitric oxide release, to overcome multidrug resistance in cancer.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-6-fluoroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)19-14-12(17)5-4-6-13(14)18/h4-6,11,19H,7-10,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIMFQIBWKLBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-amino-6-fluoroaniline with tert-butyl 4-piperidone-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the presence of boronate intermediates. For example, in the synthesis of related piperidine derivatives, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates react with aryl halides under optimized conditions :

| Reaction Type | Reagents/Catalysts | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, K₂CO₃, DMF/H₂O | 80°C, 12 h | Biaryl-functionalized piperidine | 99% |

This reaction highlights the utility of the compound in constructing complex architectures for drug discovery.

Ester Hydrolysis

The tert-butyl carbamate group is cleavable under acidic conditions, yielding piperidine-1-carboxylic acid. This reaction is pivotal for deprotection in multi-step syntheses:

| Reagent | Conditions | Product | Reaction Time |

|---|---|---|---|

| HCl (6 M) | Reflux, 8 h | Piperidine-1-carboxylic acid | >90% purity |

Trifluoroacetic acid (TFA) in dichloromethane is an alternative for milder cleavage.

Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position on the phenyl ring is activated for substitution due to electron-withdrawing effects from the adjacent amino group. Nucleophiles such as hydroxide or amines displace fluorine under basic conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOH | DMSO, 120°C, 6 h | 6-Hydroxy derivative | 75% |

| NH₃ (aq) | Ethanol, 80°C, 10 h | 6-Amino derivative | 68% |

This reactivity is exploited to introduce diverse substituents for structure-activity relationship (SAR) studies.

Alkylation and Acylation

The primary aromatic amine undergoes alkylation or acylation to form secondary amines or amides, respectively. These reactions are typically conducted in polar aprotic solvents:

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF, 25°C, 3 h | N-Methylated derivative | 85% |

| Acylation | Acetyl chloride, Et₃N | THF, 0°C → 25°C, 2 h | N-Acetylated derivative | 78% |

Reductive Amination

The amine group can react with aldehydes or ketones in reductive amination to form secondary or tertiary amines. Sodium cyanoborohydride (NaBH₃CN) is commonly used:

| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | pH 5, 12 h | N,N-Dimethyl derivative | 82% |

Mechanistic Insights

-

Cross-Coupling : Pd⁰ mediates oxidative addition with aryl halides, followed by transmetallation with the boronate intermediate .

-

Nucleophilic Substitution : The amino group’s ortho-directing effect activates the fluorine for displacement via a Meisenheimer complex.

-

Ester Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, releasing tert-butanol.

Reaction Optimization Considerations

-

Temperature : Oxidation and cross-coupling require elevated temperatures (60–100°C), while alkylation proceeds at room temperature .

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions and couplings .

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for Suzuki reactions, with yields >95% .

This compound’s versatility in chemical transformations underscores its value in medicinal chemistry, particularly for synthesizing analogs with tailored biological activities. Experimental protocols emphasize controlled conditions to maximize selectivity and yield .

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

One of the primary applications of tert-butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate is as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the production of Vandetanib, an anti-cancer drug used for treating thyroid tumors. Vandetanib functions as a kinase inhibitor, targeting several receptors including the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) . The synthesis pathway involves the conversion of this compound into more complex structures that exhibit therapeutic efficacy.

1.2 Development of Proteolysis Targeting Chimeras (PROTACs)

Recent studies have explored the use of this compound in the design of Proteolysis Targeting Chimeras (PROTACs). These innovative molecules are engineered to selectively degrade specific proteins involved in cancer progression, such as Indoleamine 2,3-dioxygenase 1 (IDO1). By incorporating this compound into PROTACs, researchers have achieved significant improvements in degradation efficacy against IDO1, which is known to suppress antitumor immunity .

Chemical Properties and Structure

The molecular formula for this compound is C16H24FN3O2, with a molecular weight of approximately 294.36 g/mol . Its structure features a piperidine ring connected to a carboxylate group and an amino-substituted aromatic ring, contributing to its reactivity and biological activity.

Case Studies and Research Findings

3.1 Synthesis and Characterization

A detailed study on the synthesis of this compound highlighted its preparation from readily available precursors through established synthetic routes. The resulting product exhibited high purity and crystallinity, which are essential for further applications in drug development .

3.2 Pharmacological Studies

In vitro studies have demonstrated that derivatives based on this compound exhibit promising anticancer activities. For instance, modifications to the linker and substituent positions on the piperidine ring have been shown to enhance binding affinity and selectivity towards target proteins .

Data Table: Comparison of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Drug Synthesis | Used as an intermediate for synthesizing anti-cancer drugs like Vandetanib | Vandetanib |

| PROTAC Development | Incorporated into PROTACs targeting IDO1 for enhanced protein degradation | NU223612 |

| Anticancer Activity | Exhibits potential anticancer properties through structural modifications | Various derivatives |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the phenyl ring or heterocyclic core, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis based on data from chemical catalogs and literature :

Structural and Physicochemical Properties

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituents (Phenyl Ring) | Hydrogen Bond Donors/Acceptors | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound (N/A) | C₁₆H₂₃FN₃O₂ | 308.38 | 2-amino, 6-fluoro | 3 donors (NH₂, NH), 4 acceptors | Amino, fluoro, tert-butyl |

| tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (BP 30371; N/A) | C₁₇H₂₃FN₃O₄ | 352.39 | 3-fluoro, 2-methyl, 6-nitro | 1 donor (NH), 6 acceptors | Nitro, methyl, fluoro |

| tert-Butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate (1206970-27-5) | C₁₆H₂₂FNO₃ | 295.35 | 2-fluoro, 6-hydroxy | 2 donors (OH, NH), 4 acceptors | Hydroxy, fluoro |

Key Observations:

- Hydrogen Bonding: The target compound has three hydrogen bond donors (two from NH₂ and one from NH), enhancing its solubility in polar solvents compared to analogs with fewer donors (e.g., BP 30371 with one NH donor) .

- Electronic Effects: The 6-fluoro and 2-amino groups in the target compound create an electron-rich aromatic system, contrasting with the electron-withdrawing 6-nitro group in BP 30371. This difference influences reactivity in substitution or coupling reactions .

- Molecular Weight : The nitro-substituted BP 30371 has a higher molecular weight (352.39 g/mol ) due to the nitro group’s mass contribution.

Research Findings and Implications

- Hydrogen Bonding Patterns : The target compound’s NH₂ and NH groups likely form bifurcated hydrogen bonds , as described by Etter’s graph set analysis, promoting stable crystal packing or molecular recognition in biological systems .

- Fluorine Effects: The 6-fluoro substituent improves metabolic stability and lipophilicity compared to non-fluorinated analogs, aligning with trends in medicinal chemistry .

- Synthetic Utility : The tert-butyl carbamate group in all analogs acts as a protecting group for the piperidine nitrogen, enabling selective deprotection during multi-step syntheses .

Biological Activity

Tert-Butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate, also known as a derivative of piperidine, is a compound of significant interest due to its potential biological activities. This article examines its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies and research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 125541-22-2 |

| Molecular Formula | C16H24FN3O2 |

| Molar Mass | 309.38 g/mol |

| Density | Predicted: 1 ± 0.06 g/cm³ |

| Boiling Point | Predicted: 443.3 ± 45.0 °C |

| pKa | Predicted: 4.74 ± 0.11 |

The compound exhibits various biological activities primarily through its interaction with cholinergic systems. It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the regulation of neurotransmitter levels in the synaptic cleft. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Pharmacological Properties

Research indicates that this compound demonstrates:

- Inhibition of Cholinesterases : The compound has shown selectivity towards BChE over AChE, with reported IC50 values indicating effective inhibition at low concentrations .

- Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to neuroprotective effects by reducing oxidative stress in neuronal cells .

- Potential Neuroprotective Effects : The compound has been studied in animal models for its ability to mitigate memory deficits induced by scopolamine, suggesting potential therapeutic applications in cognitive disorders .

Case Studies and Research Findings

- Cholinesterase Inhibition Study :

- Antioxidant Activity Assessment :

- Neuroprotective Efficacy in Animal Models :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate?

- Methodology :

- Step 1 : Use a nucleophilic aromatic substitution (SNAr) reaction between tert-butyl 4-aminopiperidine-1-carboxylate and 2-fluoro-6-nitroaniline under basic conditions (e.g., K2CO3 in DMF) to introduce the fluorophenylamino group.

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite.

- Validation : Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane) and confirm product purity using LC-MS and ¹⁹F NMR to verify fluorine retention .

- Troubleshooting : If coupling yields are low, optimize reaction temperature (60–80°C) or use microwave-assisted synthesis to enhance kinetics.

Q. How should this compound be purified, and which analytical techniques ensure purity?

- Purification :

- Recrystallization : Use a solvent system of dichloromethane/hexane (1:3) to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with gradient elution (5–20% MeOH in CH₂Cl₂) for polar impurities.

- Characterization :

- HPLC : Use a C18 column (ACN/H2O + 0.1% TFA) to confirm >95% purity.

- Spectroscopy : ¹H NMR (DMSO-d₆) for amine proton integration (~6.5–7.5 ppm for aromatic protons) and FT-IR for carbamate C=O stretch (~1680–1700 cm⁻¹) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine powders .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .

- First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the compound’s crystallographic behavior?

- Analysis :

- Use single-crystal X-ray diffraction (SHELX suite) to resolve the structure. The 2-amino-6-fluorophenyl group may form intermolecular N–H···O/F hydrogen bonds, stabilizing specific crystal packing motifs .

- Compare experimental data with computational models (e.g., Mercury CSD) to predict polymorphism risks.

Q. How can reaction yields be optimized in multi-step syntheses involving this intermediate?

- Design :

- Protection Strategies : Use Boc groups to shield the piperidine nitrogen during fluorophenyl coupling.

- Catalysis : Screen palladium catalysts (e.g., XPhos Pd G3) for nitro reduction to minimize over-reduction byproducts.

Q. What computational approaches predict the compound’s reactivity or biological interactions?

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2 or EGFR). The fluorophenyl group may occupy hydrophobic pockets, while the piperidine-carbamate backbone modulates solubility .

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., NH₂ group for derivatization).

- Validation : Cross-reference predictions with experimental SAR data from analogous compounds .

Data Contradiction Analysis

- Physical State Discrepancies : Some sources describe similar tert-butyl piperidine derivatives as "light yellow solids" , while others lack color data. Always verify via empirical measurement (e.g., DSC for melting point determination).

- Toxicity Data Gaps : Safety sheets note "acute toxicity not fully characterized" . Assume GHS Category 4 (harmful if swallowed/inhaled) and adhere to ALARA principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.